molecular formula C14H18O3 B3032963 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione CAS No. 65094-68-0

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione

Cat. No.: B3032963
CAS No.: 65094-68-0
M. Wt: 234.29 g/mol
InChI Key: PMCKZAHMLHCQQZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the fused ring system. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Azuleno[4,5-b]furan-2(3H)-one: Another compound with a fused ring system, but with different substituents and reactivity.

    3a,7-Methano-3aH-cyclopentacyclooctene: Similar in having a complex ring structure, but differs in the types of rings and functional groups present.

Properties

IUPAC Name

5,5-dimethyl-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][2]benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2)5-3-4-8-6-9-10(7-11(8)14)13(16)17-12(9)15/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKZAHMLHCQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1CC3C(C2)C(=O)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983641
Record name 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65094-68-0
Record name NSC123382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,3,6-tetrahydro-4-(4-methyl-3-pentenyl)phthalic anhydride (VIII, Z=O) (1000g) and boron trifluoride etherate (100 g.) in 1 liter of benzene was refluxed for one and one-half hours. Work-up, using standard techniques, gave in almost quantitative yield crude 1,2,3,4,5,6,7,8-octahydro-5,5-dimethyl-2,3-naphthalenedicarboxylic acid anhydride (VII, X=O; R is the radical C). The cyclized anhydride (1 mole) was heated slowly to 250° C. with 200 ml. of ammonium hydroxide (s.g. 0.91) until ammonia no longer was liberated, using a condenser of a length which allowed ready evaporation of water. The resulting 1,2,3,4,5,6,7,8-octahydro-5,5-dimethyl-2,3-naphthalenedicarboximide (VII, X=NH; R is the radical C) was dissolved in 500 ml. of 2N sodium hydroxide in ethyl alcohol with warming, the solution was evaporated to dryness in vacuo, and the resulting sodium salt of the imide was suspended in 500 ml. of dioxane and treated with trichloromethanesulfenyl chloride (1.1 moles) in 200 ml. of dioxane with gentle stirring. The reaction was completed by heating at 80° C. for thirty minutes. The mixture was allowed to stand overnight, concentrated in vacuo, and the residue was crystallized from ethyl alcohol (or benzene) to give a yield of 91% of the title compound.
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1000g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 2
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 3
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 4
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 5
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 6
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione

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